molecular formula C10H16Br2O3 B14398213 4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one CAS No. 88089-24-1

4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one

Cat. No.: B14398213
CAS No.: 88089-24-1
M. Wt: 344.04 g/mol
InChI Key: DOSAUTXYDBSFCO-UHFFFAOYSA-N
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Description

4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes It is characterized by the presence of two bromine atoms, two methoxy groups, and two methyl groups attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one typically involves the bromination of 3,3-dimethoxy-5,5-dimethylcyclohexan-1-one. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4,4-positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of 3,3-dimethoxy-5,5-dimethylcyclohexan-1-one.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Zinc (Zn) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of 3,3-dimethoxy-5,5-dimethylcyclohexan-1-one.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Scientific Research Applications

4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and methoxy groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one
  • 3,3-Dimethoxy-5,5-dimethylcyclohexan-1-one
  • 4,4-Dichloro-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one

Uniqueness

4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions compared to similar compounds with different halogen atoms or without halogen substitution. The combination of bromine atoms and methoxy groups provides a distinct set of chemical properties that can be exploited in various research and industrial applications.

Properties

CAS No.

88089-24-1

Molecular Formula

C10H16Br2O3

Molecular Weight

344.04 g/mol

IUPAC Name

4,4-dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one

InChI

InChI=1S/C10H16Br2O3/c1-8(2)5-7(13)6-9(14-3,15-4)10(8,11)12/h5-6H2,1-4H3

InChI Key

DOSAUTXYDBSFCO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(C1(Br)Br)(OC)OC)C

Origin of Product

United States

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